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Compound of Interest

Compound Name: 1,1-Dimethoxy-3-nitropropane

CAS No.: 72447-81-5

Cat. No.: B1588098

Get Quote

CAS: 72447-81-5 | Formula:

| MW: 149.15 g/mol [1]

Executive Summary
3-Nitropropionaldehyde dimethyl acetal (1,1-dimethoxy-3-nitropropane) is a specialized

aliphatic nitro compound serving as a "masked" aldehyde precursor in organic synthesis. Its

primary utility lies in its dual functionality: the dimethyl acetal protects the aldehyde from

oxidation or nucleophilic attack, while the nitro group serves as a latent amine (via reduction) or

a carbon-nucleophile activator (via Henry reaction/nitro-aldol condensation).

In drug discovery, this compound is a critical intermediate for synthesizing tryptophan analogs,

indoles, and 1,3-amino alcohols. It also serves as a stable precursor to 3-nitropropionic acid (3-

NPA), a mitochondrial toxin used to model neurodegeneration (Huntington’s disease) in vivo.

Chemical Profile & Physicochemical Properties[1][2]
[3][4][5][6][7]
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Property Data Notes

IUPAC Name 1,1-Dimethoxy-3-nitropropane

CAS Number 72447-81-5

Structure Linear aliphatic chain

Appearance Colorless to pale yellow liquid Darkens upon storage

Boiling Point ~199 °C (760 mmHg)

Extrapolated; often distilled at

reduced pressure (e.g., 85-90

°C @ 10 mmHg)

Density ~1.089 g/cm³

Solubility
Soluble in EtOH, MeOH, THF,

DCM
Slightly soluble in water

Stability
Acid-sensitive (acetal

hydrolysis)

Heat-sensitive (nitro

decomposition >150°C)

Synthetic Methodologies
Two primary routes exist for synthesizing 3-nitropropionaldehyde dimethyl acetal. The

Nucleophilic Substitution route is preferred for laboratory-scale purity, while the Michael

Addition route is atom-economical for larger batches.

Route A: Nucleophilic Substitution (Kornblum
Modification)
This method utilizes commercially available 3-bromopropionaldehyde dimethyl acetal and

converts it to the nitro derivative using sodium nitrite. This avoids the handling of acrolein

(highly toxic) and nitromethane (explosive potential) required in Route B.

Reagents:
Substrate: 3-Bromopropionaldehyde dimethyl acetal (CAS 36255-44-4).[2]

Reagent: Sodium Nitrite (
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).[3][4]

Solvent: DMF (N,N-Dimethylformamide) or DMSO.

Additives: Urea (scavenger for nitrous acid esters) or Phloroglucinol.

Step-by-Step Protocol:
Preparation: In a dry 3-neck round-bottom flask under

atmosphere, dissolve Sodium Nitrite (1.5 equiv) in anhydrous DMF (0.5 M concentration
relative to substrate).

Cooling: Cool the suspension to 0°C using an ice bath.

Addition: Add 3-Bromopropionaldehyde dimethyl acetal (1.0 equiv) dropwise over 30

minutes. Maintain internal temperature < 10°C to prevent O-alkylation (nitrite ester

formation).

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 6–12 hours. The

solution will turn yellow.

Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The bromo-starting material (

) should disappear, replaced by the nitro product (

).

Quench: Pour the reaction mixture into ice-cold brine (5x reaction volume).

Extraction: Extract with Diethyl Ether or EtOAc (3x).

Purification: Wash combined organics with water (to remove DMF) and brine. Dry over

. Concentrate under reduced pressure.

Distillation: Purify the crude oil via vacuum distillation (approx. 85-90°C at 10 mmHg) to

obtain the pure nitro acetal.

Route B: Michael Addition (Industrial Precursor Route)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

http://orgsyn.org/Content/pdfs/procedures/V77P0236.pdf
https://www.researchgate.net/figure/Deprotection-of-oxathioacetals-and-dithioacetals-using-NaNO2_fig111_335180828
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588098?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Direct addition of nitromethane to acrolein followed by acetalization.
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Figure 1: Synthetic pathways to 3-nitropropionaldehyde dimethyl acetal.

Structural Characterization (Spectroscopy)
Researchers must validate the structure to ensure the nitro group is C-alkylated (nitroalkane)

rather than O-alkylated (nitrite ester).

NMR (300 MHz, )
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Shift (

ppm)
Multiplicity Integration Assignment Interpretation

4.48
Triplet (

Hz)
2H

Deshielded by

nitro group.

4.42
Triplet (

Hz)
1H

Acetal methine

proton.

3.34 Singlet 6H
Two equivalent

methoxy groups.

2.25 Quartet/Multiplet 2H

Central

methylene

bridge.

IR Spectroscopy (Neat)
1550 cm⁻¹: Asymmetric

stretch (Strong).

1375 cm⁻¹: Symmetric

stretch.

1050-1150 cm⁻¹: C-O-C ether stretch (Acetal).

Applications in Drug Development[2]
Synthesis of Tryptophan Analogs
The 3-nitropropyl chain serves as a perfect "3-carbon + nitrogen" synthon for constructing the

indole backbone.

Mechanism: The acetal is hydrolyzed to the aldehyde, which condenses with

phenylhydrazine (Fischer Indole Synthesis) or isocyanides to form tryptophan derivatives.
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Advantage: Allows for the introduction of the amino-acid side chain with the nitrogen already

in place (protected as nitro).

Synthesis of 3-Nitropropionic Acid (3-NPA)
Hydrolysis of the acetal under oxidative conditions or simple acid hydrolysis followed by

oxidation yields 3-NPA.

Protocol: Treat acetal with aqueous HCl/Acetone to deprotect to 3-nitropropanal, then oxidize

with Jones Reagent or

.

Use Case: 3-NPA is a succinate dehydrogenase inhibitor, used to induce striatal

neurodegeneration in rats for testing Huntington's disease therapeutics.

Henry Reaction (Nitroaldol)
The nitro group's

-protons are acidic (

). Deprotonation allows condensation with other aldehydes/ketones to create complex nitro-
alcohols, which can be reduced to 1,3-amino alcohols (common pharmacophores).
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Acid Hydrolysis
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Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588098?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 2: Divergent synthetic applications of 3-nitropropionaldehyde dimethyl acetal.

Safety & Handling Protocols
Explosion Hazard (Nitro Compounds)

Risk: Aliphatic nitro compounds can decompose violently at high temperatures (>150°C) or

upon distillation to dryness.

Mitigation: Never distill the "pot residue" to dryness. Use a blast shield during distillation.

Store below 30°C.

Acetal Stability[12]
Risk: Acetals are stable to base but extremely labile to acid.

Storage: Store in a tightly sealed container with a trace of solid

or basic alumina to scavenge any adventitious acid that could trigger hydrolysis and
polymerization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1588098?utm_src=pdf-custom-synthesis#bc-rfq
https://www.vulcanchem.com/product/vc3730215
https://www.chemicalbook.com/synthesis/3-bromopropionaldehyde-dimethyl-acetal.htm
https://www.chemicalbook.com/synthesis/3-bromopropionaldehyde-dimethyl-acetal.htm
http://orgsyn.org/Content/pdfs/procedures/V77P0236.pdf
https://www.researchgate.net/figure/Deprotection-of-oxathioacetals-and-dithioacetals-using-NaNO2_fig111_335180828
https://www.benchchem.com/product/b1588098/docs#technical-master-guide-3-nitropropionaldehyde-dimethyl-acetal
https://www.benchchem.com/product/b1588098/docs#technical-master-guide-3-nitropropionaldehyde-dimethyl-acetal
https://www.benchchem.com/product/b1588098/docs#technical-master-guide-3-nitropropionaldehyde-dimethyl-acetal
https://www.benchchem.com/product/b1588098/docs#technical-master-guide-3-nitropropionaldehyde-dimethyl-acetal
https://www.benchchem.com/product/b1588098?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588098?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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